REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[I:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1.[OH-].[Na+].OS(O)(=O)=O>O.O1CCOCC1>[I:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([OH:16])=[O:15])=[CH:10][CH:9]=1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted three times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer thus obtained
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)S(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |